3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide
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Overview
Description
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position, a hydroxy group attached to a phenylpropyl chain, and a methoxy group at the fourth position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid, 4-methoxyaniline, and 2-hydroxy-3-phenylpropylamine.
Formation of Benzamide Core: The first step involves the formation of the benzamide core by reacting 3-fluorobenzoic acid with 4-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Introduction of Hydroxy-Phenylpropyl Chain: The next step involves the introduction of the hydroxy-phenylpropyl chain through a nucleophilic substitution reaction. This is achieved by reacting the intermediate benzamide with 2-hydroxy-3-phenylpropylamine under basic conditions, typically using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a methoxy group.
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the fluorine atom and the hydroxy-phenylpropyl chain also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-22-16-8-7-13(10-15(16)18)17(21)19-11-14(20)9-12-5-3-2-4-6-12/h2-8,10,14,20H,9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNQBMKWIDJNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(CC2=CC=CC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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